3,5-Dihydroxycinnamic acid
Overview
Description
3,5-Dihydroxycinnamic acid is an organic compound belonging to the class of hydroxycinnamic acids. It is an isomer of caffeic acid and is found as a metabolite in human urine . The compound has a molecular formula of C9H8O4 and a molar mass of 180.16 g/mol . It is known for its potential biological activities and is used in various scientific research applications.
Mechanism of Action
Target of Action
3,5-Dihydroxycinnamic acid, also known as caffeic acid, primarily targets two enzymes: Arachidonate 5-lipoxygenase (5-LOX) and Macrophage migration inhibitory factor (MIF) .
5-LOX is involved in the first step of leukotriene biosynthesis, playing a role in inflammatory processes . MIF is involved in the innate immune response to bacterial pathogens and regulates the function of macrophages in host defense .
Mode of Action
For instance, it can inhibit the production of cyclooxygenase-2-catalyzed prostaglandin E2 and 5-lipoxygenase, reducing leukotriene B4 production .
Biochemical Pathways
This compound is part of the plant phenylpropanoid pathway, which is responsible for the biosynthesis of aromatic amino acids and phenylpropanoids . It is also a metabolite found in human urine .
Pharmacokinetics
It is soluble in hot water , which may influence its bioavailability.
Result of Action
This compound has been shown to have anti-inflammatory effects. It acts by reducing mRNA and protein synthesis of tumor necrosis factor-α, interleukins 1β and 6, and also by decreasing the levels of activated neutrophil infiltrates .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s action, efficacy, and stability can be affected by temperature
Biochemical Analysis
Biochemical Properties
3,5-Dihydroxycinnamic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the production of cyclooxygenase-2-catalyzed prostaglandin E2 from lipopolysaccharide-treated cells and 5-lipoxygenase production from treated cells . These interactions highlight its potential as an anti-inflammatory agent.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to reduce mRNA and protein synthesis of pro-inflammatory cytokines such as tumor necrosis factor-α, interleukins 1β, and 6 . Additionally, it decreases the levels of activated neutrophil infiltrates, thereby modulating the inflammatory response. This compound also influences cell signaling pathways and gene expression, contributing to its anti-inflammatory effects.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes involved in inflammatory pathways. For example, it inhibits the production of cyclooxygenase-2-catalyzed prostaglandin E2 and 5-lipoxygenase, reducing the synthesis of pro-inflammatory mediators . These interactions result in decreased inflammation and potential therapeutic benefits.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. It has been found to be relatively stable, with its anti-inflammatory effects persisting over extended periods . The compound may undergo degradation under certain conditions, which could influence its long-term efficacy. Studies have shown that its anti-inflammatory effects are maintained in both in vitro and in vivo models, indicating its potential for long-term therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits significant anti-inflammatory effects without notable toxicity . At higher doses, some adverse effects may be observed, including potential toxicity. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is a product of the metabolism of 3,4,5-trihydroxycinnamic acid via a dehydroxylation reaction catalyzed by a dehydroxylase enzyme in human gut microbiota . This compound may also influence metabolic flux and metabolite levels, contributing to its biological activities.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular compartments . These interactions influence its localization and accumulation, affecting its overall activity and function.
Subcellular Localization
This compound is localized in specific subcellular compartments, which can affect its activity and function. Targeting signals and post-translational modifications may direct it to particular organelles, where it exerts its effects . Understanding its subcellular localization is crucial for elucidating its precise mechanisms of action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dihydroxycinnamic acid typically involves the hydroxylation of cinnamic acid derivatives. One common method includes the use of 3,5-dihydroxybenzaldehyde as a starting material, which undergoes a Knoevenagel condensation with malonic acid in the presence of a base to form the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. similar compounds are often produced through biotechnological processes involving microbial fermentation or plant extraction, followed by chemical modification .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dihydroxycinnamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond in the cinnamic acid moiety to a single bond, forming dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3,5-Dihydroxycinnamic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of natural antioxidants and preservatives for food and cosmetic products
Comparison with Similar Compounds
Caffeic Acid: An isomer of 3,5-Dihydroxycinnamic acid with similar antioxidant properties.
Ferulic Acid: Another hydroxycinnamic acid known for its antioxidant and anti-inflammatory effects.
p-Coumaric Acid: A hydroxycinnamic acid with applications in food and cosmetic industries.
Uniqueness: this compound is unique due to its specific hydroxylation pattern, which imparts distinct biological activities and chemical reactivity compared to its isomers and other hydroxycinnamic acids .
Properties
IUPAC Name |
(E)-3-(3,5-dihydroxyphenyl)prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h1-5,10-11H,(H,12,13)/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFCZSWTQMCKFP-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)O)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1O)O)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301030504 | |
Record name | 3,5-Dihydroxycinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301030504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3,5-Dihydroxycinnamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032131 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
127791-54-2, 28374-93-8 | |
Record name | (2E)-3-(3,5-Dihydroxyphenyl)-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127791-54-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dihydroxycinnamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028374938 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Dihydroxycinnamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127791542 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Dihydroxycinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301030504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-DIHYDROXYCINNAMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9PD8QLS6G8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3,5-Dihydroxycinnamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032131 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
245 - 246 °C | |
Record name | 3,5-Dihydroxycinnamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032131 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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